7-[(4-Hydroxy-3,5-dimethoxyphenyl)[(6-methylpyridin-2-YL)amino]methyl]-2-methylquinolin-8-OL
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Overview
Description
7-[(4-Hydroxy-3,5-dimethoxyphenyl)[(6-methylpyridin-2-YL)amino]methyl]-2-methylquinolin-8-OL is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(4-Hydroxy-3,5-dimethoxyphenyl)[(6-methylpyridin-2-YL)amino]methyl]-2-methylquinolin-8-OL typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the quinoline core: This can be achieved through a Friedländer synthesis, where an aromatic aldehyde reacts with a ketone in the presence of a base.
Introduction of the hydroxy and methoxy groups: These groups can be introduced through electrophilic aromatic substitution reactions.
Attachment of the pyridine moiety: This step involves a nucleophilic substitution reaction where the pyridine ring is introduced.
Final coupling: The final step involves coupling the intermediate compounds to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can improve the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
7-[(4-Hydroxy-3,5-dimethoxyphenyl)[(6-methylpyridin-2-YL)amino]methyl]-2-methylquinolin-8-OL can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common nucleophiles include halides (Cl-, Br-, I-) and amines (NH2-).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone or aldehyde, while reduction of a nitro group can yield an amine.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a biochemical probe or as a ligand for studying protein interactions.
Medicine: It could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which 7-[(4-Hydroxy-3,5-dimethoxyphenyl)[(6-methylpyridin-2-YL)amino]methyl]-2-methylquinolin-8-OL exerts its effects depends on its specific application. For example, if it is used as a therapeutic agent, it may interact with specific molecular targets, such as enzymes or receptors, to modulate their activity. The exact pathways involved would need to be elucidated through further research.
Comparison with Similar Compounds
Similar Compounds
- 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride
- Fluorine compounds
- Ethyl acetoacetate
Uniqueness
What sets 7-[(4-Hydroxy-3,5-dimethoxyphenyl)[(6-methylpyridin-2-YL)amino]methyl]-2-methylquinolin-8-OL apart from similar compounds is its unique combination of functional groups and its potential for diverse applications. Its structure allows for a wide range of chemical modifications, making it a versatile compound for research and industrial applications.
Properties
Molecular Formula |
C25H25N3O4 |
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Molecular Weight |
431.5 g/mol |
IUPAC Name |
7-[(4-hydroxy-3,5-dimethoxyphenyl)-[(6-methylpyridin-2-yl)amino]methyl]-2-methylquinolin-8-ol |
InChI |
InChI=1S/C25H25N3O4/c1-14-6-5-7-21(26-14)28-22(17-12-19(31-3)25(30)20(13-17)32-4)18-11-10-16-9-8-15(2)27-23(16)24(18)29/h5-13,22,29-30H,1-4H3,(H,26,28) |
InChI Key |
RFFQILXMLUCQQM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC=C1)NC(C2=C(C3=C(C=CC(=N3)C)C=C2)O)C4=CC(=C(C(=C4)OC)O)OC |
Origin of Product |
United States |
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